N-(3-hydroxyphenyl)maleimide

Descripción general

Descripción

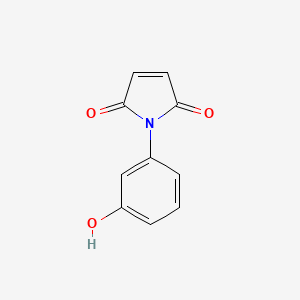

N-(3-hydroxyphenyl)maleimide is an organic compound characterized by the presence of a maleimide group attached to a 3-hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)maleimide typically involves the reaction of maleic anhydride with 3-aminophenol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Maleic Anhydride with 3-Aminophenol: Maleic anhydride is reacted with 3-aminophenol in a suitable solvent, such as acetic acid, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Cyclization: The intermediate product undergoes cyclization to form this compound. This step may require additional heating and the use of a dehydrating agent to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Substitution Reactions at the Hydroxyl Group

The phenolic -OH group participates in nucleophilic substitution reactions, enabling derivatization. Key findings include:

Esterification

Reaction with alcohols (e.g., ethanol, methanol) under acidic conditions yields ester derivatives. For example:

-

Conditions : Catalytic H₃PO₄, P₂O₅, and reflux in anhydrous solvent (e.g., acetone) for 3–4 hours .

-

Side Reactions : Prolonged reaction times (>5 hours) lead to decomposition products, including m-aminobenzoic acid derivatives .

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in basic media produces ethers:

Oxidative Transformations

The hydroxyl group undergoes oxidation to form a ketone:

Hydrolysis and Decomposition

Under acidic or basic conditions, the maleimide ring undergoes hydrolysis:

-

Side Products : Thin-layer chromatography (TLC) reveals decomposition to m-aminobenzoic acid at prolonged reaction times .

Cycloaddition and Polymerization

The maleimide moiety participates in Diels-Alder reactions with dienes (e.g., furan):

Spectroscopic Characterization of Reactivity

Key spectral changes observed post-reaction:

Industrial and Biochemical Implications

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : N-(3-hydroxyphenyl)maleimide serves as a versatile building block for synthesizing more complex molecules and polymers. Its reactivity allows for various organic transformations, making it valuable in synthetic organic chemistry.

2. Biology

- Enzyme Inhibition and Protein Modification : The compound is utilized in studying enzyme inhibition and protein modification. It acts as a probe for investigating biological pathways by covalently modifying thiol groups on proteins, which facilitates the study of protein interactions and dynamics within cellular environments .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial effects against various microorganisms, including Bacillus subtilis and Escherichia coli. A study demonstrated that at a concentration of 10 mg/ml, it produced an inhibition zone of 14.5 mm against E. coli, comparable to established antimicrobial agents .

3. Medicine

- Therapeutic Potential : Investigations into its therapeutic applications reveal potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules. This interaction makes it a candidate for drug development aimed at targeting specific diseases .

Industrial Applications

This compound is also employed in the production of high-performance polymers and resins. Its thermal stability and mechanical properties make it advantageous in materials science, particularly in developing materials that require high durability under stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that increasing concentrations led to larger inhibition zones, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Protein Interaction Studies

In proteomics research, this compound was employed to track protein modifications within cells using high-content imaging techniques. This application highlighted its utility in understanding cellular dynamics and responses to stimuli.

Mecanismo De Acción

The mechanism by which N-(3-hydroxyphenyl)maleimide exerts its effects involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is stabilized by hydrogen bonds and van der Waals forces, allowing the compound to function effectively in various biological and chemical contexts.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-hydroxyphenyl)maleimide: Similar structure but with the hydroxyl group in the para position.

N-(4-methylphenyl)maleimide: Contains a methyl group instead of a hydroxyl group.

N-phenylmaleimide: Lacks the hydroxyl group, making it less reactive in certain contexts.

Uniqueness

N-(3-hydroxyphenyl)maleimide is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. The ortho position of the hydroxyl group allows for intramolecular hydrogen bonding, affecting its chemical behavior and stability.

Actividad Biológica

N-(3-hydroxyphenyl)maleimide is an organic compound that has garnered attention due to its unique structural features and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and medicine.

Chemical Structure and Properties

This compound is characterized by a maleimide moiety attached to a 3-hydroxyphenyl group. Its molecular formula is , with a molecular weight of approximately 189.17 g/mol. The compound typically appears as a solid with a melting point ranging from 136 to 139 °C.

The biological activity of this compound primarily arises from its ability to interact with thiol groups in proteins. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is stabilized by hydrogen bonds and van der Waals forces, enabling the compound to function effectively in various biological contexts.

Enzyme Inhibition and Protein Labeling

This compound is extensively used in proteomics for studying protein interactions and dynamics. Its ability to covalently modify thiol groups allows researchers to track protein modifications within cellular environments. High-content imaging techniques have been employed to visualize these interactions, providing insights into cellular responses to stimuli .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effects of this compound against various microorganisms. A detailed analysis revealed the compound's efficacy against:

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Candida albicans

The results indicated that the antimicrobial activity increases with concentration, as shown in the following table:

| Concentration (mg/ml) | Bacillus subtilis (mm) | Escherichia coli (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| 5 | 7.0 | 9.0 | 9.0 |

| 10 | 8.5 | 14.0 | 11.5 |

| 15 | 8.6 | 14.5 | 12.5 |

This table illustrates the compound's potential as an antimicrobial agent, comparable to established controls such as nystatin .

Case Studies and Research Findings

- Protein Interaction Studies : Research has indicated that this compound can selectively react with thiols, making it a valuable tool for studying protein interactions in various biological systems .

- Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with preliminary findings suggesting that it may inhibit cancer cell growth through its interactions with specific proteins involved in cell proliferation.

- Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules and polymers, highlighting its versatility in organic chemistry and materials science.

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWODHBPFOGXUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416054 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63381-38-4 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.